KI-7

GPCR Allosteric Modulation cAMP Assay

KI-7 (CAS 1489263-00-4) is the gold-standard A2B adenosine receptor positive allosteric modulator (PAM). Unlike orthosteric ligands, it fine-tunes endogenous signals, making it essential for nuanced osteoblast differentiation, cAMP accumulation assays, and IL-6 modulation studies. Its well-defined EC50 values provide precise experimental control. Choose KI-7 for reliable, reproducible results in A2B allostery research.

Molecular Formula C23H18N2O2
Molecular Weight 354.4 g/mol
Cat. No. B608342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKI-7
SynonymsKI-7;  KI7;  KI 7
Molecular FormulaC23H18N2O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27)
InChIKeyMQMGZFRIEZRHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KI-7: A Selective A2B Adenosine Receptor Positive Allosteric Modulator for Osteoblast Differentiation Research


KI-7 (CAS 1489263-00-4) is a 3-keto-indole derivative that acts as a positive allosteric modulator (PAM) of the A2B adenosine receptor (A2B AR) [1]. It is distinct from orthosteric ligands, modulating receptor activity by binding to a site different from the endogenous ligand adenosine, which allows for more nuanced control of receptor function. In vitro studies have demonstrated that KI-7 potentiates the cAMP accumulation induced by both non-selective and selective A2B AR agonists in CHO cells expressing the receptor, and it promotes osteoblast differentiation and survival in mesenchymal stem cells (MSCs) [1][2].

Why KI-7 Cannot Be Replaced by Generic A2B Agonists or Antagonists


The functional outcome of targeting the A2B adenosine receptor is highly dependent on the mechanism of action. Generic substitution with orthosteric agonists (e.g., NECA, BAY 60-6583) or antagonists fails to replicate the unique pharmacological profile of KI-7. As a positive allosteric modulator, KI-7 requires the presence of an endogenous or exogenous agonist to exert its effect, thereby fine-tuning physiological signals rather than constitutively activating or blocking the receptor [1]. This mechanism is crucial for applications like osteoblast differentiation, where a sustained but controlled potentiation of A2B AR signaling is required. Direct comparison of KI-7's effects in MSCs demonstrates that its unique allosteric modulation leads to specific temporal changes in gene expression and cytokine release that are not observed with orthosteric agonists alone [1].

Quantitative Differentiation of KI-7 from A2B Orthosteric Ligands


KI-7 Potentiates NECA-Induced cAMP Accumulation with an EC50 of 445.8 nM

In CHO cells expressing the human A2B adenosine receptor, KI-7 acts as a positive allosteric modulator, enhancing the cAMP response triggered by the non-selective A2B agonist NECA. The EC50 for this potentiation effect is 445.8 nM . This is in contrast to orthosteric agonists, which activate the receptor independently and cannot be used to study allosteric modulation.

GPCR Allosteric Modulation cAMP Assay

Differential Potentiation of Selective vs. Endogenous Agonists by KI-7

KI-7's ability to potentiate cAMP accumulation varies significantly depending on the agonist present. It shows an EC50 of 2390 nM when co-administered with the selective A2B agonist BAY 60-6583, and 2550 nM with the endogenous agonist adenosine . This demonstrates that KI-7 does not uniformly amplify all A2B-mediated signals, a key distinction from a simple orthosteric agonist.

Receptor Pharmacology Drug Discovery Functional Selectivity

KI-7 Enhances Osteoblast Gene Expression and Mineralization in MSCs

In primary human mesenchymal stem cells (MSCs) undergoing osteogenic differentiation, treatment with KI-7 significantly increased the expression of key osteoblast-related genes (Runx2 and osterix) and marker proteins (alkaline phosphatase and osteocalcin), leading to a stimulation of osteoblast mineralization [1]. This functional, disease-relevant outcome is a direct result of KI-7's allosteric mechanism and is not a reported effect of generic A2B antagonists or agonists alone in this context.

Stem Cell Biology Bone Research Regenerative Medicine

KI-7 Modulates IL-6 Release During Osteoblast Differentiation

KI-7 exhibits a unique, biphasic effect on IL-6 release during MSC-to-osteoblast differentiation. It significantly potentiates the A2B AR agonist-mediated down-regulation of IL-6 in the early phase of differentiation, while in the late phase, it causes a sustained increase in IL-6 levels associated with improved osteoblast viability [1]. This temporal modulation is a specific functional consequence of allosteric modulation and highlights a complex interplay not achievable with standard orthosteric tools.

Inflammation Bone Remodeling Cytokine Signaling

Recommended Research and Preclinical Applications for KI-7


Studying Allosteric Modulation of the A2B Adenosine Receptor

KI-7 is the gold-standard tool compound for researchers investigating the fundamental pharmacology of A2B receptor allostery. Its defined EC50 values for potentiating different agonists (NECA: 445.8 nM; BAY 60-6583: 2390 nM; adenosine: 2550 nM) provide precise experimental parameters for cAMP accumulation assays, enabling the characterization of novel allosteric modulators and the study of biased signaling at this GPCR .

Investigating MSC-to-Osteoblast Differentiation and Bone Formation

KI-7 is uniquely suited for in vitro studies on bone biology. Its demonstrated ability to enhance the expression of osteoblast-specific genes (Runx2, osterix) and proteins (alkaline phosphatase, osteocalcin), and to promote mineralization in MSCs, makes it an essential reagent for elucidating the role of A2B AR signaling in osteogenesis and for screening potential therapies for bone diseases and fracture repair .

Dissecting the Role of A2B Signaling in Inflammatory Processes

The biphasic modulation of IL-6 release by KI-7 during osteoblast differentiation provides a unique window into the complex, context-dependent role of A2B AR in inflammation. Researchers can use KI-7 to investigate how allosteric potentiation of this receptor impacts cytokine networks in various cell types, offering insights distinct from those gained using orthosteric agonists or antagonists .

Use as a Reference Compound in A2B PAM Screening Cascades

Given its well-characterized profile, KI-7 serves as an ideal positive control in high-throughput screening campaigns aimed at discovering novel A2B receptor positive allosteric modulators. Its differential EC50 values for potentiating NECA, BAY 60-6583, and adenosine provide multiple benchmark points for validating assay performance and comparing the efficacy of new chemical entities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KI-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.